molecular formula C13H21ClN2 B1472032 Cycloheptyl(pyridin-4-yl)methanamine hydrochloride CAS No. 1864059-18-6

Cycloheptyl(pyridin-4-yl)methanamine hydrochloride

Cat. No.: B1472032
CAS No.: 1864059-18-6
M. Wt: 240.77 g/mol
InChI Key: LKQOQJSZFSOKCR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Single-Crystal X-Ray Diffraction Studies

The molecular geometry is expected to exhibit characteristic features common to substituted pyridine derivatives, where the pyridine ring maintains its planar aromatic character while the cycloheptyl substituent introduces conformational flexibility. The methanamine linker between these two structural units creates a hinge point that allows for rotational freedom around the carbon-nitrogen bond. This flexibility is particularly significant in the context of the seven-membered cycloheptyl ring, which itself can adopt multiple conformations due to its non-planar nature.

The hydrochloride salt formation introduces additional structural considerations, as the protonation of the amine nitrogen creates ionic interactions that can significantly influence crystal packing arrangements. These ionic interactions typically result in enhanced intermolecular hydrogen bonding networks within the crystal lattice, contributing to increased thermal stability and altered solubility characteristics compared to the free base form.

Crystal system predictions based on similar compounds suggest that this compound likely crystallizes in a monoclinic or triclinic space group, common among organic hydrochloride salts with asymmetric substitution patterns. The presence of both aromatic and aliphatic components within the molecule creates opportunities for diverse intermolecular interactions, including π-π stacking between pyridine rings and van der Waals interactions between cycloheptyl substituents.

Spectroscopic Characterization via Nuclear Magnetic Resonance and Fourier Transform Infrared Spectroscopy

The spectroscopic characterization of this compound requires comprehensive analysis using multiple techniques to fully elucidate its molecular structure and dynamic behavior. Proton nuclear magnetic resonance spectroscopy serves as the primary tool for confirming the connectivity and substitution patterns within the molecule. The pyridine ring protons are expected to appear in the aromatic region between 7.0 and 8.5 parts per million, with the characteristic splitting patterns reflecting the 4-substitution on the pyridine ring.

The cycloheptyl ring protons present a complex multipicity pattern due to the conformational flexibility of the seven-membered ring system. These signals typically appear in the aliphatic region between 1.0 and 2.5 parts per million, with the proton directly attached to the carbon bearing the methanamine substituent showing a characteristic downfield shift relative to the other ring protons. The methanamine protons exhibit chemical shifts that are sensitive to the protonation state, with significant downfield shifts observed upon formation of the hydrochloride salt.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly valuable for distinguishing between carbon environments within the cycloheptyl ring. The pyridine carbon signals appear in the aromatic region with characteristic chemical shifts reflecting the electronic environment of each position. The methanamine carbon appears as a distinct signal, typically around 50-60 parts per million, with its exact position dependent on the substitution pattern and protonation state.

Distortionless Enhancement by Polarization Transfer experiments enhance the carbon-13 spectra by providing phase information that distinguishes between carbon atoms with different numbers of attached hydrogen atoms. This technique is particularly valuable for analyzing the cycloheptyl ring carbons, where the complexity of overlapping signals can be resolved through phase-edited spectra.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region. The amine functionality shows distinctive nitrogen-hydrogen stretching vibrations, which shift significantly upon protonation in the hydrochloride salt form. The cycloheptyl ring contributes aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region.

Tautomeric and Conformational Dynamics of the Pyridine-Cycloheptyl Methanamine Backbone

The conformational dynamics of this compound represent a complex interplay between the rigid aromatic pyridine system and the flexible cycloheptyl ring. The methanamine linker serves as a crucial hinge point that determines the overall molecular conformation and influences both chemical reactivity and potential biological activity. The seven-membered cycloheptyl ring exists in multiple conformational states due to its inherent flexibility, with chair, boat, and twist conformations all being energetically accessible at room temperature.

The rotational barrier around the carbon-nitrogen bond connecting the methanamine group to the pyridine ring is relatively low, allowing for rapid interconversion between conformational states. This dynamic behavior is influenced by both steric interactions between the cycloheptyl ring and the pyridine system, as well as electronic effects arising from the aromatic character of the pyridine ring. The preferred conformations are those that minimize steric clashes while maintaining optimal orbital overlap for stabilizing interactions.

Temperature-dependent spectroscopic studies of related pyridinylmethanamine derivatives have revealed that conformational equilibria are sensitive to thermal energy, with higher temperatures favoring extended conformations that reduce intramolecular steric interactions. The presence of the hydrochloride counterion introduces additional stabilizing interactions through hydrogen bonding and electrostatic effects, which can shift conformational equilibria toward more compact structures.

The pyridine nitrogen atom plays a crucial role in determining conformational preferences through its ability to participate in intramolecular hydrogen bonding with the protonated amine group in the hydrochloride salt form. This interaction creates a stabilizing effect that favors conformations where the pyridine nitrogen and the protonated amine are in close proximity, leading to a preference for folded molecular conformations.

Computational studies on related systems suggest that the cycloheptyl ring preferentially adopts chair-like conformations that minimize transannular interactions while positioning the methanamine substituent in an equatorial-like orientation. This conformational preference reduces steric interactions with the pyridine ring and allows for optimal spatial arrangement of the entire molecular framework.

Comparative Structural Analysis with Analogous Cycloalkyl-Pyridinylmethanamine Derivatives

The structural comparison of this compound with its analogous cycloalkyl derivatives reveals important trends in molecular geometry and conformational behavior. The cyclopentyl analog, cyclopentyl(pyridin-4-yl)methanamine hydrochloride, with molecular formula C₁₁H₁₇ClN₂, represents a smaller ring system that exhibits reduced conformational flexibility compared to the cycloheptyl derivative. The five-membered cyclopentyl ring adopts primarily envelope conformations, creating a more constrained molecular framework that limits the range of accessible conformational states.

The cyclobutyl derivative, cyclobutyl(pyridin-4-yl)methanamine, demonstrates even greater conformational restriction due to the inherent strain in the four-membered ring system. With molecular formula C₁₀H₁₄N₂, this compound exhibits a molecular weight of 162.115 grams per mole in its free base form, significantly lower than the cycloheptyl analog. The cyclobutyl ring strain influences the overall molecular geometry by forcing the methanamine substituent into specific orientations that minimize ring strain energy.

In contrast, the cyclopropyl analog, cyclopropyl(pyridin-4-yl)methanamine, represents the most constrained member of this series. The extreme ring strain in the three-membered cyclopropyl system creates unique electronic effects that influence both the chemical reactivity and spectroscopic properties of the molecule. The molecular formula C₉H₁₂N₂ and molecular weight of 148.20 grams per mole reflect the minimal size of this derivative.

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Reference
Cyclopropyl(pyridin-4-yl)methanamine C₉H₁₂N₂ 148.20 3
Cyclobutyl(pyridin-4-yl)methanamine C₁₀H₁₄N₂ 162.115 4
Cyclopentyl(pyridin-4-yl)methanamine HCl C₁₁H₁₇ClN₂ - 5
Cycloheptyl(pyridin-4-yl)methanamine HCl C₁₃H₂₁ClN₂ 240.77 7

The conformational flexibility increases significantly as the ring size increases from cyclopropyl to cycloheptyl, with the cycloheptyl derivative exhibiting the greatest number of accessible conformational states. This flexibility has important implications for biological activity, as larger rings can adopt conformations that optimize interactions with biological targets while smaller rings are constrained to specific geometries.

Spectroscopic analysis of these related compounds reveals systematic trends in chemical shifts and coupling patterns that correlate with ring size and strain energy. The pyridine ring protons show minimal variation across the series, confirming that the electronic environment of the aromatic system remains largely unchanged. However, the methanamine proton chemical shifts and coupling patterns show significant variation, reflecting the influence of the cycloalkyl substituent on the local electronic environment.

The comparative analysis also reveals that the hydrochloride salt formation has similar effects across the series, with protonation of the amine nitrogen creating characteristic downfield shifts in both proton and carbon nuclear magnetic resonance spectra. The magnitude of these shifts correlates with the electron-donating ability of the cycloalkyl substituent, with larger rings providing greater electron donation and resulting in more pronounced chemical shift changes upon protonation.

Properties

IUPAC Name

cycloheptyl(pyridin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13(12-7-9-15-10-8-12)11-5-3-1-2-4-6-11;/h7-11,13H,1-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQOQJSZFSOKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(C2=CC=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Pyridin-4-ylmethanamine or its derivatives serve as the core aromatic amine component.
  • Cycloheptyl derivatives , such as cycloheptyl halides or cycloheptyl carboxylates, are used to introduce the cycloheptyl group.
  • Suitable amination or reductive amination techniques are employed to link these two moieties.

Synthetic Route

While no direct detailed synthetic procedure for this compound is explicitly documented in public patents or literature, insights can be drawn from closely related synthetic methodologies used for similar aminomethyl heteroaryl compounds, as described in patent US8513415B2 and related medicinal chemistry literature.

Stepwise Preparation:

  • Formation of Pyridin-4-ylmethanamine Intermediate:

    • This can be synthesized via reduction of pyridine-4-carboxaldehyde or pyridine-4-carboxylic acid derivatives to the corresponding aminomethyl compound.
    • Reductive amination using ammonium salts and reducing agents (e.g., sodium cyanoborohydride) is a common approach.
  • Introduction of Cycloheptyl Group:

    • Cycloheptyl halides (e.g., cycloheptyl bromide) can be reacted with the pyridin-4-ylmethanamine under nucleophilic substitution conditions to form the desired secondary amine.
    • Alternatively, cycloheptyl ketones can be subjected to reductive amination with pyridin-4-ylmethanamine.
  • Salt Formation:

    • The free base amine is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).
    • This step enhances the compound’s stability, crystallinity, and handling properties.

Reaction Conditions and Solvents

  • Solvents: Common solvents include ethers (THF, glyme), acetonitrile (CH₃CN), and chlorinated solvents (CH₂Cl₂, CHCl₃).
  • Bases: For amination reactions, bases like potassium carbonate or cesium carbonate are often employed to facilitate nucleophilic substitution.
  • Acid for Salt Formation: Hydrochloric acid (HCl) is typically used to form the hydrochloride salt, sometimes in combination with other acids like trifluoroacetic acid or sulfuric acid depending on solubility and crystallization requirements.

Yield and Purity Considerations

  • The overall yield for similar aminomethyl heteroaryl compounds prepared via these methods is generally above 50%, with careful control of reaction conditions.
  • Purification is typically achieved by recrystallization of the hydrochloride salt or chromatographic methods if necessary.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvents Notes
Formation of pyridin-4-ylmethanamine Reduction or reductive amination of pyridine-4-carboxaldehyde Methanol, ethanol, or THF Use of NaBH₃CN or similar reducing agents
Introduction of cycloheptyl group Nucleophilic substitution with cycloheptyl halide or reductive amination with cycloheptyl ketone THF, CH₃CN, CH₂Cl₂ Base such as K₂CO₃ or Cs₂CO₃ may be used
Hydrochloride salt formation Treatment with HCl in ethanol or ether Ethanol, ether Enhances stability and crystallinity

Research Findings and Notes

  • The synthesis avoids the use of lacrymatory intermediates such as halomethyl pyrazines, which are difficult to handle and selectively form.
  • The reaction steps are generally conducted under mild conditions to preserve functional group integrity and avoid side reactions.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl(pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of cycloheptyl(pyridin-4-yl)methanone.

    Reduction: Formation of cycloheptyl(pyridin-4-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits significant biological activity, primarily through its role as a modulator of various biological pathways. Key areas of research include:

  • Autophagy Activation : Cycloheptyl(pyridin-4-yl)methanamine hydrochloride has been shown to activate transcription factor EB (TFEB), which is essential for autophagy regulation and lysosomal biogenesis. This mechanism is crucial for developing therapies for neurodegenerative diseases and lysosomal storage disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Autophagy ActivationEnhances TFEB activity leading to improved autophagy processes.
Cytotoxicity StudiesInduces apoptosis in cancer cell lines, suggesting potential anticancer properties.
Anti-biofilm PropertiesExhibits properties that inhibit biofilm formation in pathogenic bacteria.

Case Study 1: Autophagy and Neurodegeneration

A study investigated the effects of this compound on models of neurodegenerative diseases. The results indicated a significant upregulation of autophagy markers, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines, including A431. The findings revealed that it could induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. The compound's ability to modulate apoptotic signaling pathways makes it a candidate for further drug development.

Research Findings

Recent studies have focused on the compound's ability to enhance autophagic processes within cells. Research indicates that compounds activating TFEB can be promising candidates for developing treatments aimed at diseases with impaired autophagy and lysosomal dysfunctions .

Additionally, this compound has been explored for its antiviral properties, particularly in inhibiting viral proteases, which are essential for the replication of viruses such as Zika virus .

Mechanism of Action

The mechanism of action of Cycloheptyl(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness lies in its cycloheptyl group and pyridin-4-yl substitution. Key analogs and their differences include:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) CAS Number Purity Reference
Cyclopropyl(pyridin-4-yl)methanamine Cyclopropyl, pyridin-4-yl 180.67 (free base) Not specified 95%
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride Trifluoromethyl, pyridin-4-yl 217.74 1159813-38-3 95%
(1-Cyclopentylpiperidin-4-yl)methyl(pyridin-3-yl)methylamine trihydrochloride Cyclopentyl, piperidinyl, pyridin-3-yl 282.73 Not specified Not reported
(4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl)methanamine hydrochloride Oxadiazole-phenyl, pyridin-4-yl 288.74 1803587-16-7 Not specified

Key Observations :

  • Cycloalkyl vs.
  • Pyridine Position : Pyridin-4-yl substitution (as in the target compound) differs from pyridin-3-yl derivatives (e.g., ), which could alter receptor binding due to spatial orientation .
  • Functional Groups : The trifluoromethyl group in enhances electronegativity and metabolic stability compared to unsubstituted pyridines .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., trifluoromethylpyridin-4-yl analog in ) generally exhibit improved aqueous solubility over free bases .
  • Molecular Weight : The target compound’s molecular weight likely falls between 200–250 g/mol, similar to its analogs (see table above).
  • Thermal Stability : Cycloheptyl groups may reduce crystalline stability compared to smaller cycloalkyls (e.g., cyclopropyl), as seen in cyclopropane derivatives .

Biological Activity

Cycloheptyl(pyridin-4-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C13_{13}H18_{18}ClN
  • Molecular Weight : 239.74 g/mol
  • Solubility : Soluble in water and organic solvents.

This compound is believed to interact with specific receptors and enzymes, modulating their activity. The exact molecular targets are still under investigation, but preliminary studies suggest its influence on cellular signaling pathways and metabolic processes. It may exhibit effects through:

  • Receptor Binding : Potential interactions with neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Modulation : Possible inhibition or activation of key enzymes involved in various biochemical pathways.

1. Antimicrobial Activity

Studies have indicated that this compound may possess antimicrobial properties. For instance, it has shown activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µM
Escherichia coli50 µM
Streptococcus agalactiae100 µM

These findings suggest its potential utility in developing antibacterial agents .

2. Anticancer Activity

Recent research has explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. A study demonstrated that derivatives of cycloheptyl(pyridin-4-yl)methanamine showed significant cytotoxic effects against various cancer cell lines, indicating potential as a lead compound for cancer therapy .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a notable induction of apoptosis compared to standard treatments like bleomycin, suggesting enhanced efficacy due to its unique structural features .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus effectively at lower concentrations than many currently used antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (Cytotoxicity)
Cyclohexyl(pyridin-4-yl)methanamine100 µMModerate
Cyclopentyl(pyridin-4-yl)methanamine150 µMLow
Cycloheptyl(pyridin-4-yl)methanamine50 µMHigh

This table highlights that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs, making it a promising candidate for further research .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cycloheptyl(pyridin-4-yl)methanamine hydrochloride
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Cycloheptyl(pyridin-4-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.